2-(4-Bromophenyl)-4-phenylpyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H12BrN |
|---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-phenylpyridine |
InChI |
InChI=1S/C17H12BrN/c18-16-8-6-14(7-9-16)17-12-15(10-11-19-17)13-4-2-1-3-5-13/h1-12H |
InChI Key |
PGMCNLDKDJKXLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Direct Pyridine (B92270) Ring Annulation Strategies for 2-(4-Bromophenyl)-4-phenylpyridine
The formation of the core pyridine structure with the desired substituents in place is a primary approach to synthesizing this compound.
Kröhnke Reaction and Its Mechanistic Variants
The Kröhnke pyridine synthesis is a well-established method for creating highly functionalized pyridines. wikipedia.org It typically involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium (B1175870) acetate. wikipedia.orgresearchgate.net The reaction proceeds under mild conditions and is known for its high yields. wikipedia.org
The mechanism begins with the formation of a 1,5-dicarbonyl intermediate through a Michael addition of an enolate (derived from the α-pyridinium methyl ketone) to an α,β-unsaturated ketone. wikipedia.orgwikipedia.org This intermediate then reacts with ammonia, undergoes cyclization, and subsequent dehydration and aromatization to form the pyridine ring. wikipedia.org
For the synthesis of this compound, a potential pathway would involve the reaction of a pyridinium (B92312) salt derived from 2-bromo-1-(4-bromophenyl)ethan-1-one with an appropriate α,β-unsaturated ketone, such as chalcone (B49325) (1,3-diphenyl-2-propen-1-one), in the presence of ammonium acetate.
Variations of the Kröhnke reaction, such as using enamino nitriles in place of α-pyridinium methyl ketones, have expanded the scope of this methodology. wikipedia.org Additionally, iron-catalyzed aerobic oxidative tandem reactions have been developed for the synthesis of 2,4,6-trisubstituted pyridines, which are often referred to as "Kröhnke pyridines". chemistryviews.org
One-Pot Multicomponent Cyclocondensation Reactions
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like this compound from simple starting materials in a single synthetic operation. nih.govtandfonline.com These reactions are highly valued for their simplicity, potential for diversity, and often mild reaction conditions. nih.gov
A general strategy for synthesizing substituted pyridines via an MCR could involve the condensation of an aldehyde, a 1,3-dicarbonyl compound, an active methylene (B1212753) nitrile (like malononitrile), and an alcohol in the presence of a base. nih.gov For the specific target molecule, 4-bromobenzaldehyde, a β-ketoester or a 1,3-diketone bearing a phenyl group, and a suitable nitrogen source would be required.
Recent research has highlighted the use of catalysts like hydrotalcite-lanthanum nanocatalysts to facilitate the one-pot synthesis of highly substituted pyridines with excellent yields and short reaction times. tandfonline.comtandfonline.com These methods often allow for the formation of multiple new bonds in a highly chemo- and regioselective manner. nih.gov
Catalyst-Mediated Pyridine Ring Formation Protocols
In the context of synthesizing 2,4-disubstituted pyridines, catalyst systems can be designed to control the regioselectivity of the cyclization reaction, ensuring the desired placement of the 4-bromophenyl and phenyl groups on the pyridine core.
Post-Functionalization Approaches via Cross-Coupling Reactions
Suzuki-Miyaura Cross-Coupling for Aryl Substitutions
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, especially for the synthesis of biaryl compounds. organic-chemistry.orglibretexts.org This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.org
To synthesize this compound using this method, one could start with a dihalopyridine, for example, 2,4-dichloropyridine (B17371) or 2,4-dibromopyridine. A sequential Suzuki-Miyaura coupling could be performed. First, a reaction with one equivalent of phenylboronic acid would selectively substitute one of the halogen atoms. The remaining halogen could then be coupled with 4-bromophenylboronic acid to yield the final product. The reactivity difference between different halogens (I > Br > Cl) can be exploited for selective couplings. mdpi.com
The choice of palladium catalyst, ligands, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling, especially when dealing with nitrogen-containing heterocycles which can sometimes inhibit the catalyst. organic-chemistry.org Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance catalyst activity. organic-chemistry.org
Table 1: Representative Suzuki-Miyaura Reaction Components
| Component | Role | Examples |
|---|---|---|
| Palladium Catalyst | Active metal center for the catalytic cycle | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Ligand | Stabilizes and activates the catalyst | PPh₃, dppf |
| Organoboron Reagent | Source of the aryl group | Phenylboronic acid, 4-Bromophenylboronic acid |
| Halide/Triflate | Electrophilic coupling partner | 2,4-Dichloropyridine, 2-Bromo-4-chloropyridine |
| Base | Promotes transmetalation | K₂CO₃, K₃PO₄, Cs₂CO₃ |
Sonogashira Coupling for Alkynyl Functionalization
While the primary focus is on aryl substitutions, the bromo-substituent on the this compound molecule provides a handle for further functionalization via other cross-coupling reactions, such as the Sonogashira coupling. This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org
Starting with this compound, a Sonogashira coupling with a terminal alkyne (e.g., phenylacetylene) would replace the bromine atom with an alkynyl group. This reaction is typically carried out under mild conditions, often at room temperature, and in the presence of an amine base which also acts as a solvent. wikipedia.orgscirp.org
The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl > OTf. wikipedia.org This allows for selective functionalization if multiple different halogen atoms are present in the molecule. wikipedia.org
Table 2: Key Components in Sonogashira Coupling
| Component | Function | Specific Examples |
|---|---|---|
| Palladium Catalyst | Facilitates the cross-coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper(I) Co-catalyst | Activates the alkyne | CuI |
| Terminal Alkyne | Nucleophilic coupling partner | Phenylacetylene, Trimethylsilylacetylene |
| Aryl Halide | Electrophilic coupling partner | This compound |
Stille Coupling for Organotin Reagent Incorporation
The Stille coupling reaction serves as a robust method for the synthesis of biaryl compounds, including functionalized pyridines like this compound. This reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or triflate.
For the synthesis of the target compound, a potential pathway involves the coupling of a bromophenyl-substituted pyridine with an organotin reagent or vice-versa. For instance, 2-bromo-4-phenylpyridine (B1345544) could be reacted with (4-bromophenyl)tributylstannane in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a suitable solvent like toluene (B28343) or DMF. The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Table 1: Representative Reaction Components for Stille Coupling
| Reactant 1 | Reactant 2 | Catalyst | Solvent |
| 2-Bromo-4-phenylpyridine | (4-Bromophenyl)tributylstannane | Pd(PPh₃)₄ | Toluene |
| 2-(Tributylstannyl)-4-phenylpyridine | 1-Bromo-4-iodobenzene | PdCl₂(PPh₃)₂ | Dioxane |
The choice of reactants can be adapted based on the availability of starting materials. The Stille coupling is known for its tolerance to a wide range of functional groups, which is advantageous for synthesizing complex molecules.
Sustainable and Green Chemistry Considerations in Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. Techniques such as ultrasonic irradiation and solid-state reactions using grindstone technology align with the principles of green chemistry by reducing energy consumption, minimizing solvent use, and often improving reaction rates and yields.
Ultrasonic Irradiation Enhancement in Pyridine Synthesis
Ultrasonic irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. researchgate.net The application of high-frequency sound waves (typically 20-100 kHz) to a reaction mixture generates acoustic cavitation—the formation, growth, and implosive collapse of bubbles. This phenomenon creates localized hot spots with extremely high temperatures and pressures, leading to a dramatic acceleration of reaction rates.
In the context of pyridine synthesis, ultrasound can enhance the efficiency of various reaction types, including multicomponent reactions and metal-catalyzed couplings. nih.govnih.gov For the synthesis of this compound, employing ultrasonic irradiation in the Stille coupling reaction could lead to:
Reduced Reaction Times: The high-energy environment created by cavitation can significantly shorten the time required for the reaction to reach completion compared to conventional thermal methods. nih.gov
Increased Yields: By promoting more efficient mixing and mass transfer, and by activating the catalyst surface, ultrasound can lead to higher product yields. nih.gov
Table 2: Potential Effects of Ultrasonic Irradiation on Pyridine Synthesis
| Parameter | Conventional Heating | Ultrasonic Irradiation |
| Reaction Time | Hours to days | Minutes to hours |
| Temperature | Often elevated | Often at or near room temperature |
| Energy Input | Bulk heating | Localized cavitation |
| Yield | Variable | Often improved |
Grindstone Technology for Solid-State Reactions
Grindstone technology, a form of mechanochemistry, offers a solvent-free approach to chemical synthesis. Reactions are carried out by grinding the solid reactants together, often in the presence of a catalytic amount of a liquid or a solid grinding auxiliary. This method is particularly attractive from a green chemistry perspective as it eliminates the need for bulk solvents, which are often hazardous and contribute to chemical waste.
The application of grinding for the synthesis of heterocyclic compounds has been shown to be highly effective. For a reaction like the synthesis of this compound, a solid-state approach could involve grinding the appropriate precursors, for example, a suitable chalcone derivative with a nitrogen source like ammonium acetate, potentially with a solid acid or base catalyst. The mechanical energy from grinding facilitates the intimate mixing of reactants and can provide the activation energy necessary for the reaction to proceed.
The advantages of this approach include:
Solvent-Free Conditions: This significantly reduces the environmental impact and simplifies product purification.
High Atom Economy: Solid-state reactions can lead to higher efficiency and less waste.
Enhanced Reactivity: The mechanical force can induce chemical transformations that may be difficult to achieve in solution.
While direct application to the Stille coupling in a completely solid state might be challenging due to the nature of the catalyst and reagents, the principles of mechanochemistry are being increasingly explored for a wide range of organic transformations.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis
The ¹H NMR spectrum of 2-(4-Bromophenyl)-4-phenylpyridine provides crucial information about the number and electronic environment of the protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the proton signals for a related compound, 2,6-bis(4-bromophenyl)-4-phenylpyridine, appear as multiplets in the aromatic region. For instance, the ¹H NMR data for this similar compound shows a doublet at 8.09 ppm (4H), a singlet at 7.90 ppm (2H), a doublet at 7.77 ppm (2H), another doublet at 7.68 ppm (4H), and multiplets between 7.53-7.57 ppm (3H). rsc.org
For the specific compound 2-(4-Bromophenyl)pyridine, the proton signals are observed at δ 8.71–8.63 (m, 1H), 7.90–7.83 (m, 2H), 7.77–7.65 (m, 2H), 7.62–7.55 (m, 2H), and 7.26–7.21 (m, 1H). rsc.org These signals correspond to the different protons on the pyridine (B92270) and phenyl rings, and their chemical shifts and splitting patterns are used to assign them to their specific positions in the molecule.
¹H NMR Data for Related Compounds
| Compound | Chemical Shift (δ ppm) and Multiplicity |
|---|---|
| 2,6-bis(4-bromophenyl)-4-phenylpyridine | 8.09 (d, J = 6.6 Hz, 4H), 7.90 (s, 2H), 7.77 (d, J = 6.0 Hz, 2H), 7.68 (d, J = 6.6 Hz, 4H), 7.57 (dd, J = 6.6 Hz, J = 7.2 Hz, 2H), 7.53 (dd, J = 7.2 Hz, J = 7.2 Hz, 1H) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectrum Interpretation
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of 2,6-bis(4-bromophenyl)-4-phenylpyridine, distinct signals are observed for each carbon atom in a unique chemical environment. rsc.org The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.
For 2-(4-Bromophenyl)pyridine, the carbon signals are recorded at δ 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, and 120.3 ppm. rsc.org The presence of the bromine atom causes a characteristic upfield shift for the ipso-carbon due to the "heavy atom effect". stackexchange.com This effect is a result of the large electron cloud of the bromine atom, which increases the diamagnetic shielding of the directly attached carbon nucleus. stackexchange.com
¹³C NMR Data for Related Compounds
| Compound | Chemical Shift (δ ppm) |
|---|---|
| 2,6-bis(4-bromophenyl)-4-phenylpyridine | 156.4, 150.7, 138.6, 138.1(2C), 131.9, 129.3, 129.2, 128.7, 127.3, 123.7, 117.3 |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of a related compound, 2-(4-bromophenyl)-6-chloro-4-phenylquinoline, shows characteristic absorption bands that confirm the presence of specific structural features. researchgate.netresearchgate.net The fingerprint region, typically between 1600 cm⁻¹ and 1350 cm⁻¹, is particularly informative, displaying bands that are highly specific to the molecule's structure. researchgate.net Aromatic C-C stretching vibrations and the C=N stretching of the pyridine ring are key features in the spectrum. researchgate.net While specific data for this compound is not provided in the search results, the FT-IR spectrum would be expected to show characteristic absorptions for the aromatic rings and the C-Br bond.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). nih.gov For this compound, the molecular weight is calculated to be 234.09 g/mol . nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum provides additional structural information, as the molecule breaks apart in a predictable manner, revealing the nature of its constituent parts.
Electronic Absorption and Emission Spectroscopy for Optical Characterization
The optical properties of this compound are governed by the electronic transitions within its constituent aromatic rings: the pyridine, the phenyl group at the 4-position, and the 4-bromophenyl group at the 2-position. The conjugation between these rings dictates the energy required for electron excitation and the subsequent relaxation pathways.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic structure. The absorption spectrum of a compound like this compound is expected to be dominated by π-π* transitions associated with its conjugated aromatic system.
Studies on related compounds, such as various substituted phenylpyridines, confirm that absorption maxima are typically found in the UV region, often extending into the visible spectrum depending on the extent of conjugation and the nature of the substituents. For instance, dipyrromethane derivatives containing bromophenyl groups show complex absorption patterns due to their extended π-systems. nih.gov
Fluorescence spectroscopy provides information about the electronic relaxation processes of a molecule after it has been excited by absorbing light. It measures the wavelength and intensity of the light emitted as the molecule returns from an excited singlet state to its ground state.
The fluorescence properties of this compound would be highly dependent on its molecular structure and environment. Generally, extended conjugated systems like this are fluorescent. Upon excitation at a wavelength corresponding to its absorption band, the molecule is expected to emit light at a longer wavelength (a Stokes shift).
However, the presence of the bromine atom can significantly influence the fluorescence quantum yield. The "heavy-atom effect" of bromine is known to promote intersystem crossing—a non-radiative process where the molecule transitions from the excited singlet state to an excited triplet state. This process competes with fluorescence, often leading to a decrease in fluorescence intensity or quenching. Therefore, it is anticipated that this compound may exhibit weaker fluorescence compared to its non-brominated analogue, 2,4-diphenylpyridine (B1293730). The specific emission wavelength and quantum yield would need to be determined experimentally.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry
Although a crystal structure for this compound itself is not reported in the searched literature, data from the closely analogous compound 2,6-bis(4-bromophenyl)-4-phenylpyridine offers significant insight into the expected solid-state geometry. rsc.org In this related molecule, the central 4-phenylpyridine (B135609) core forces the aromatic rings into a non-planar arrangement to minimize steric hindrance.
The key structural features, such as the dihedral (twist) angles between the planes of the aromatic rings, are critical. In similar structures, like 2,4,6-triphenylpyridine, the phenyl rings are significantly twisted out of the plane of the central pyridine ring. rsc.org For this compound, one would expect a substantial dihedral angle between the pyridine ring and the 4-phenyl group, and another between the pyridine ring and the 2-(4-bromophenyl) group. These angles are crucial as they affect the degree of π-conjugation across the molecule, which in turn influences its electronic and optical properties. The table below presents data for an analogous compound.
Table 1: Selected Crystallographic Data for the Analogous Compound 2,6-bis(4-bromophenyl)-4-phenylpyridine
This data is for a related compound and is used to infer the likely structural properties of this compound.
| Parameter | Value | Reference |
| Compound | 2,6-bis(4-bromophenyl)-4-phenylpyridine | rsc.org |
| Molecular Formula | C₂₃H₁₅Br₂N | rsc.org |
| Crystal System | Not specified in abstract | rsc.org |
| Melting Point | 106-108 °C | rsc.org |
In the solid state, the molecular packing would be influenced by intermolecular interactions such as π-π stacking between the aromatic rings and potential weak hydrogen bonds involving the pyridine nitrogen or C-H groups.
Compound Names
Theoretical and Computational Investigations of Electronic and Molecular Structure
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure and ground-state properties of molecules. By approximating the exchange-correlation energy, DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict molecular geometries. scispace.comurfu.ruajchem-a.com
For 2-(4-Bromophenyl)-4-phenylpyridine, DFT calculations would be employed to optimize the molecular geometry, yielding key structural parameters. These calculations typically reveal that multi-ring aromatic systems are often non-planar due to steric hindrance. In analogous compounds, the phenyl and bromophenyl rings are twisted with respect to the central pyridine (B92270) ring. researchgate.net This twisting is a critical feature of the molecule's three-dimensional structure.
Table 1: Illustrative Optimized Geometric Parameters for Phenylpyridine Systems Note: The following data is representative of typical values found in computational studies of similar bromophenyl-substituted pyridine compounds and is provided for illustrative purposes.
| Parameter | Typical Calculated Value |
|---|---|
| C-C Bond Length (Pyridine-Phenyl) | 1.48 - 1.50 Å |
| C-C Bond Length (Pyridine-Bromophenyl) | 1.48 - 1.50 Å |
| C-Br Bond Length | 1.90 - 1.92 Å |
| Dihedral Angle (Pyridine-Phenyl) | 20° - 40° |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate the behavior of the molecule upon electronic excitation, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.net It is particularly effective for calculating the vertical excitation energies, oscillator strengths, and predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules.
For an aromatic compound like this compound, the primary electronic transitions are expected to be of the π → π* type. TD-DFT calculations can identify the specific molecular orbitals involved in these transitions and characterize their nature, such as whether they are localized on a particular ring or involve charge transfer between different parts of the molecule.
Table 2: Illustrative Predicted Electronic Transitions from TD-DFT Note: This table presents hypothetical TD-DFT results for this compound to illustrate the type of data obtained from such calculations.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | ~300 - 320 | > 0.5 | HOMO → LUMO (π → π*) |
| S₀ → S₂ | ~270 - 290 | > 0.3 | HOMO-1 → LUMO (π → π*) |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgfiveable.meyoutube.com The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. scispace.com
In this compound, the HOMO and LUMO are expected to be π-orbitals distributed across the aromatic system. The precise localization of these orbitals can be visualized to predict how the molecule will interact with other chemical species. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 3: Illustrative Frontier Molecular Orbital Properties Note: The values in this table are representative examples based on DFT calculations of analogous aromatic compounds.
| Parameter | Typical Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.0 to -6.5 |
| LUMO Energy | -1.5 to -2.0 |
Conformational Analysis and Energetic Landscapes
The presence of single bonds connecting the three aromatic rings in this compound allows for rotational freedom, leading to different possible conformations. Computational methods can be used to explore the molecule's energetic landscape by systematically rotating these bonds (i.e., varying the dihedral angles) and calculating the corresponding energy. This process, known as a potential energy surface scan, helps to identify the most stable, low-energy conformation.
Studies on similar structures, like 4-(4-Bromophenyl)-2,6-diphenylpyridine, show that the rings are significantly twisted out of plane, with dihedral angles ranging from approximately 20° to 30°. researchgate.net This indicates that steric repulsion between hydrogen atoms on adjacent rings prevents the molecule from adopting a planar structure. The global minimum energy conformation for this compound is therefore expected to be a twisted, non-planar structure.
Prediction of Spectroscopic Parameters and Chemical Reactivity
Beyond geometry, DFT calculations are instrumental in predicting various spectroscopic parameters. For instance, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated to help identify characteristic functional group vibrations. scispace.com
Table 4: Illustrative Calculated Chemical Reactivity Descriptors Note: These values are derived from the illustrative FMO energies in Table 3 and serve as examples of reactivity indices.
| Descriptor | Formula | Typical Calculated Value |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.0 - 6.5 eV |
| Electron Affinity (A) | -ELUMO | 1.5 - 2.0 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.75 - 4.25 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.0 - 2.5 eV |
| Global Softness (S) | 1 / (2η) | 0.20 - 0.25 eV⁻¹ |
Coordination Chemistry and Metallosupramolecular Systems
2-(4-Bromophenyl)-4-phenylpyridine as a Ligand Precursor for Metal Complexation
This compound serves as a highly effective monodentate ligand in the formation of metal complexes. The nitrogen atom of the pyridine (B92270) ring possesses a lone pair of electrons, which can readily coordinate to a metal center, forming a stable dative bond. wikipedia.orgyoutube.com The presence of the phenyl and bromophenyl substituents on the pyridine ring can influence the electronic properties of the ligand and, consequently, the resulting metal complex. These substituents can exert steric and electronic effects that modulate the stability and reactivity of the complex.
The bromine atom on the phenyl ring is a particularly important functional group. It can serve as a handle for post-coordination modification through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. ethz.ch This allows for the introduction of other functional groups, enabling the fine-tuning of the properties of the final metallosupramolecular assembly. For instance, the bromine can be replaced with other organic moieties to alter the solubility, electronic properties, or to introduce specific recognition sites.
Synthesis of Transition Metal Complexes (e.g., Palladium, Platinum)
The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. For palladium(II) and platinum(II) complexes, common precursors include salts like palladium(II) chloride (PdCl₂) and potassium tetrachloroplatinate(II) (K₂PtCl₄). nih.govnih.gov
A general synthetic route for a palladium(II) complex can be represented as follows:
Where 'L' represents the this compound ligand. The reaction is often carried out in a solvent such as acetonitrile (B52724) or a chlorinated solvent like dichloromethane. The resulting complexes are typically square planar, a common geometry for d⁸ metal ions like Pd(II) and Pt(II). wikipedia.org
Similarly, platinum(II) complexes can be synthesized by reacting the ligand with K₂PtCl₄ in an aqueous or alcoholic solution. The reaction may require heating to facilitate the displacement of the chloride ligands by the bulkier this compound ligand. The synthesis of platinum(IV) complexes is also feasible, often starting from a Pt(IV) precursor or through the oxidation of a Pt(II) complex. nih.govnih.gov
| Metal | Precursor | Typical Solvent | Product |
| Palladium(II) | PdCl₂ | Acetonitrile | [PdCl₂(C₁₇H₁₂BrN)₂] |
| Platinum(II) | K₂PtCl₄ | Water/Ethanol | [PtCl₂(C₁₇H₁₂BrN)₂] |
| Platinum(IV) | H₂PtCl₆ | Acetonitrile | [PtCl₄(C₁₇H₁₂BrN)₂] |
Characterization of Coordination Modes and Geometries
The coordination of this compound to a metal center occurs through the nitrogen atom of the pyridine ring, acting as a monodentate ligand. wikipedia.orgnih.gov In square planar complexes of palladium(II) and platinum(II), two molecules of the ligand typically coordinate to the metal center, resulting in a general formula of [MCl₂(L)₂]. These complexes can exist as either cis or trans isomers, although the trans isomer is often favored to minimize steric hindrance between the bulky ligands. wikipedia.org
The coordination geometry and the specific isomer formed can be determined using various spectroscopic and analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the ligand environment in solution and can often distinguish between different isomers.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyridine ring upon coordination can be observed in the IR spectrum, confirming the coordination of the ligand to the metal center.
The steric bulk of the 4-phenyl and 2-(4-bromophenyl) substituents plays a significant role in dictating the coordination geometry and can influence the orientation of the ligands around the metal center.
Electronic and Structural Correlations in Metal-Organic Frameworks and Complexes
While specific metal-organic frameworks (MOFs) based solely on this compound as the primary linker are not extensively documented, the principles of MOF design suggest its potential utility. researchgate.netnih.gov The pyridine nitrogen provides a coordination site for metal ions, while the bromo-functionalized phenyl ring offers a site for further reactions to create extended structures. ethz.ch
In discrete metal complexes, the electronic properties are influenced by both the metal and the ligand. The π-system of the phenyl and pyridine rings can participate in metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, which can be studied using UV-Visible absorption and emission spectroscopy. The presence of the electron-withdrawing bromine atom can influence the energy levels of the ligand's molecular orbitals, thereby affecting the electronic properties of the complex.
Self-Assembly Principles in Metal-Ligand Architectures
The principles of self-assembly are central to the construction of complex metallosupramolecular architectures from this compound and metal ions. nih.gov The directional nature of the coordination bond between the pyridine nitrogen and the metal center, combined with the defined coordination geometry of the metal (e.g., square planar for Pd(II) and Pt(II)), can lead to the spontaneous formation of well-defined, discrete or polymeric structures.
For example, the combination of a linear ligand with a metal that prefers a 90-degree coordination angle can lead to the formation of molecular squares or other cyclic structures. While this compound is a monodentate ligand, its functionalization at the bromine position could create ditopic or polytopic ligands capable of forming such self-assembled structures.
Furthermore, non-covalent interactions such as π-π stacking between the aromatic rings of the ligands and halogen bonding involving the bromine atom can play a crucial role in directing the self-assembly process and stabilizing the resulting supramolecular architectures. These weak interactions, in concert with the strong coordination bonds, provide a powerful tool for the bottom-up construction of functional materials.
Applications in Advanced Functional Materials
Optical and Photoluminescent Materials
Aggregation-Induced Emission (AIE) Phenomena
The phenomenon of aggregation-induced emission (AIE) represents a significant area of research in materials science, describing the observation where certain molecules, which are non-emissive or weakly fluorescent in dilute solutions, become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.orgmagtech.com.cn This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores, where intermolecular π–π stacking in the aggregated state leads to the formation of non-emissive excimers. osi.lv The primary mechanism behind AIE is the restriction of intramolecular motions (RIM), including intramolecular rotations and vibrations, in the aggregated state. magtech.com.cn This blockage of non-radiative decay pathways allows the excited state to decay radiatively, resulting in strong light emission. magtech.com.cn
While direct studies on the AIE properties of 2-(4-Bromophenyl)-4-phenylpyridine are not extensively detailed in the reviewed literature, the principles of AIE in analogous pyridine-containing tetraphenylethylene (B103901) (TPE) derivatives provide a strong basis for understanding its potential behavior. rsc.org Pyridine-containing compounds are of great interest in the design of AIE luminogens (AIEgens). rsc.orgrsc.org The introduction of a pyridine (B92270) ring into a fluorophore's structure can significantly influence its electronic and photophysical properties. rsc.org
For instance, studies on pyridinium (B92312) salts have shown that simple protonation of pyridine derivatives can induce efficient AIE. nih.gov This is attributed to the formation of key intermolecular π+-π interactions between neighboring luminophore molecules in the crystal lattice, which enhances solid-state luminescence. nih.gov Furthermore, the position of the nitrogen atom within the pyridine ring can affect the emission characteristics. Research on isomeric tetra(pyridyl)vinylpyridines demonstrated that the emission wavelength and the intensity of the AIE effect are sensitive to the pyridine substitution pattern, which influences the electron-withdrawing nature of the pyridine unit. rsc.org
Given its structure, which features rotatable phenyl and bromophenyl groups attached to a central pyridine core, this compound possesses the key structural elements often associated with AIE-active molecules. In a dilute solution, the free rotation of these phenyl rings would likely provide non-radiative decay channels, leading to weak or no fluorescence. However, in an aggregated state, the physical constraint imposed by neighboring molecules would restrict these intramolecular rotations. This restriction of intramolecular motion would block the non-radiative pathways and activate the radiative decay channel, leading to significant fluorescence emission, a characteristic hallmark of the AIE phenomenon.
Building Blocks for Polymeric Architectures
The unique chemical structure of this compound, featuring a reactive bromo-functional group and a rigid, aromatic pyridine core, makes it a valuable building block for the synthesis of advanced polymeric materials.
Monomers for Polycondensation Reactions
The presence of a bromine atom on the phenyl ring of this compound allows it to function as a monomer in various polycondensation reactions, particularly in metal-catalyzed cross-coupling reactions such as Suzuki or Yamamoto polycondensation. rsc.org These methods are powerful tools for the synthesis of conjugated polymers like poly(p-phenylene)s (PPPs) and their derivatives. rsc.orgwikipedia.org In such a reaction, the bromine atom can react with a di-boronic acid or another organometallic species in the presence of a suitable catalyst (e.g., a palladium complex) to form new carbon-carbon bonds, leading to the growth of a polymer chain.
The general scheme for a Suzuki polycondensation reaction involving a dibromo-monomer and a diboronic acid is presented below. This compound could serve as a comonomer in such a reaction to introduce specific functionalities into the polymer backbone.
| Reactant A | Reactant B | Catalyst/Base | Polymer Product |
| Aryl-Br | Aryl'-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | -(Aryl-Aryl')n- |
The incorporation of the this compound unit into a polymer chain can be strategically used to tailor the final properties of the material. The rigid and aromatic nature of the monomer contributes to the formation of stiff-rod like polymers with high thermal stability. wikipedia.org
Influence of Pyridine Moiety on Polymer Thermal and Optical Properties
The incorporation of the pyridine moiety from the this compound monomer into a polymer backbone has a profound impact on the material's thermal and optical characteristics. researchgate.net
Thermal Properties: Polymers containing pyridine rings in their main chain generally exhibit high thermal stability. researchgate.netontosight.ai The aromatic nature and rigidity of the pyridine unit contribute to a high glass transition temperature (Tg) and excellent thermal degradation resistance. researchgate.netrsc.org For instance, polyimides containing pyridine groups have been shown to possess high thermal stability due to their molecular symmetry and aromaticity. researchgate.net The presence of the pyridine nitrogen atom can also lead to increased intermolecular dipole-dipole interactions, which can further enhance the thermal stability of the polymer. researchgate.net
Optical Properties: The pyridine unit significantly influences the optical properties of the resulting polymers. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, which can alter the electronic structure and energy levels of the polymer's conjugated system. rsc.org This can lead to changes in the absorption and emission spectra of the material. rsc.org For example, the incorporation of pyridine units can be used to tune the color of fluorescence emission in conjugated polymers. rsc.org Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions can be exploited to create metallo-supramolecular polymers with unique optical responses or to develop sensors. ontosight.ai The presence of the pyridine moiety can also enhance the solubility of otherwise rigid and insoluble polymers, facilitating their processing and characterization. researchgate.net
Below is a table summarizing the expected influence of incorporating the this compound monomer into a polymer chain.
| Property | Influence of Pyridine Moiety |
| Thermal Stability | Increased due to the rigidity and aromaticity of the pyridine ring. researchgate.net |
| Glass Transition Temp. (Tg) | Elevated, contributing to a wider operating temperature range for the material. researchgate.net |
| Solubility | Potentially improved in certain organic solvents due to increased dipole-dipole interactions. researchgate.net |
| UV-Vis Absorption | Modified absorption spectrum due to the electronic influence of the pyridine nitrogen. rsc.org |
| Fluorescence | Tunable emission properties; potential for AIE characteristics in the polymer. rsc.org |
| Refractive Index | Can be influenced by the high aromatic content. rsc.org |
Derivatization and Structure Property Relationship Studies
Chemical Transformations at the Bromine Moiety for Extended Conjugation
The bromine atom on the phenyl ring of 2-(4-Bromophenyl)-4-phenylpyridine serves as a versatile handle for a variety of cross-coupling reactions, enabling the extension of the π-conjugated system and the introduction of diverse functional groups. These modifications significantly influence the electronic and photophysical properties of the molecule.
Further Cross-Coupling Reactions (e.g., Heck, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Heck and Negishi reactions, in particular, have been employed to introduce new aryl or vinyl groups at the position of the bromine atom, thereby extending the conjugation and altering the optoelectronic properties of the molecule. wikipedia.orgorganic-chemistry.org
The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. researchgate.net For instance, the reaction of this compound with styrene (B11656) in the presence of a palladium catalyst would yield a stilbene (B7821643) derivative, effectively elongating the conjugated path within the molecule. The efficiency and outcome of the Heck reaction are influenced by factors such as the choice of catalyst, base, and reaction conditions.
The Negishi coupling utilizes an organozinc reagent to couple with the aryl bromide, also under palladium catalysis. wikipedia.org This method is known for its high functional group tolerance and has been applied in the synthesis of complex organic molecules. The reaction of this compound with an arylzinc reagent, for example, would lead to the formation of a biaryl system.
| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Heck Reaction | ||||||
| Styrene | Pd(OAc)₂ | P(o-tol)₃ | NEt₃ | DMF | 100 | Data not available in search results |
| Methyl acrylate | Pd/C | None | Na₂CO₃ | NMP | 120 | Data not available in search results |
| Negishi Reaction | ||||||
| Phenylzinc chloride | Pd(PPh₃)₄ | PPh₃ | - | THF | 66 | Data not available in search results |
| Ethylzinc iodide | NiCl₂(dppe) | dppe | - | THF | 25 | Data not available in search results |
Introduction of Electron-Donating and Electron-Withdrawing Groups
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring at the 4-position significantly modulates the electronic properties of the this compound scaffold. These substitutions can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the compound's absorption, emission, and redox characteristics.
Electron-Donating Groups (EDGs): Groups such as amino (-NH₂) and methoxy (B1213986) (-OCH₃) increase the electron density of the aromatic system. This generally leads to a raising of the HOMO energy level, resulting in a red-shift (bathochromic shift) in the absorption and emission spectra. For example, the synthesis of 2-(4-aminophenyl)-4-phenylpyridine from its nitro precursor has been reported, showcasing a viable route to introduce a strong EDG.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and cyano (-CN) decrease the electron density of the aromatic system. This typically lowers the LUMO energy level, which can also lead to a red-shift in the absorption and emission spectra, particularly if an intramolecular charge transfer (ICT) character is introduced. The synthesis of various 2,4,6-triaryl pyridines bearing different substituents provides insight into the effects of these groups. nih.gov
| Substituent | Effect | Impact on HOMO/LUMO | Expected Spectroscopic Shift |
| -NH₂ | Electron-Donating | Raises HOMO | Red-shift |
| -OCH₃ | Electron-Donating | Raises HOMO | Red-shift |
| -NO₂ | Electron-Withdrawing | Lowers LUMO | Red-shift |
| -CN | Electron-Withdrawing | Lowers LUMO | Red-shift |
Functionalization of the Pyridine (B92270) Ring for Tunable Properties
Modification of the pyridine ring itself offers another avenue to fine-tune the properties of 2,4-diphenylpyridine (B1293730) derivatives. The nitrogen atom in the pyridine ring makes it electron-deficient, influencing its reactivity towards both electrophilic and nucleophilic substitution.
Electrophilic Aromatic Substitution: Due to the deactivating effect of the nitrogen atom, electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions. When it does occur, substitution is directed to the 3- and 5-positions. quimicaorganica.org
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present. quimicaorganica.orgstackexchange.com This allows for the introduction of a variety of functional groups that can alter the compound's electronic and steric properties. For instance, the introduction of a cyano group at the 2-position of a 4-phenylpyridine (B135609) has been reported. smolecule.com
The synthesis of various 2,4,6-triaryl pyridines with substituents on the pyridine ring itself demonstrates the feasibility of tuning properties through this approach. nih.gov For example, introducing bulky groups can influence the molecular packing in the solid state, affecting properties like luminescence and charge transport.
Exploration of Isomeric and Analogous Structures for Comparative Studies
The photophysical and electronic properties of phenylpyridine derivatives are highly sensitive to their isomeric structure. Comparing the properties of this compound with its isomers and analogues provides valuable insights into structure-property relationships.
For instance, the positional isomer 2-(4-bromophenyl)-6-phenylpyridine would be expected to exhibit different electronic and steric properties due to the change in the substitution pattern on the pyridine ring. The synthesis of such an analogue would allow for a direct comparison of its photophysical properties, such as absorption and emission maxima, and quantum yields, with the 2,4-disubstituted isomer.
Future Research Directions and Emerging Opportunities
Rational Design of Next-Generation Pyridine-Based Materials
Rational design is a cornerstone of modern materials science, moving beyond trial-and-error discovery to a knowledge-based approach where molecular structure is precisely engineered to achieve a desired function. The 2-(4-Bromophenyl)-4-phenylpyridine scaffold is an exemplary candidate for such a design strategy. The pyridine (B92270) ring serves as a robust, electron-deficient core, while the phenyl substituents contribute to the molecule's steric and electronic profile, influencing properties like solubility and intermolecular interactions.
The bromine atom on one of the phenyl rings is a key functional handle. It provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the systematic introduction of a vast array of functional groups, enabling the fine-tuning of the molecule's electronic, photophysical, and self-assembly characteristics. For instance, attaching electron-donating or electron-withdrawing groups can modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical parameter for applications in organic electronics. icp.ac.ru
Future research will focus on leveraging these features to create next-generation materials. By analogy with other diarylpyridine and bipyridine systems, derivatives of this compound could be designed as:
Organic Light-Emitting Diode (OLED) Materials: By introducing chromophoric or charge-transporting moieties, novel emitters or host materials with tailored emission colors and high quantum efficiencies can be developed.
Stimuli-Responsive Systems: The incorporation of acid-sensitive groups or photo-switchable units could lead to materials whose optical or electronic properties change in response to external stimuli like pH, light, or temperature. nih.gov
Sensors: Functionalization with specific recognition units could produce chemosensors capable of detecting specific ions or molecules through changes in fluorescence or absorption.
The ability to rationally modify the core structure based on a deep understanding of structure-property relationships will be crucial for unlocking the full potential of this pyridine-based scaffold. rsc.org
Integration into Multi-Component Hybrid Systems
The pyridine nitrogen atom in this compound provides an excellent coordination site for metal ions, opening the door for its use as a ligand in the construction of multi-component hybrid systems. These systems, which include coordination polymers (CPs) and metal-organic frameworks (MOFs), combine organic and inorganic components to create materials with properties that often surpass those of the individual parts. researchgate.netnih.gov
As a mono-dentate ligand, this compound and its derivatives can be used to:
Control Framework Dimensionality and Topology: The steric bulk of the two phenyl groups can act as a directing agent, influencing the final three-dimensional structure of a coordination network. nih.gov By modifying the substituents on the phenyl rings, it is possible to tune the porosity, channel size, and surface area of MOFs for applications in gas storage and separation. nih.govmdpi.com
Incorporate Functionality: The ligand itself can bring specific functions to the hybrid material. For example, a derivative bearing a catalytic group could be integrated into a MOF to create a heterogeneous catalyst that benefits from the stability and recyclability of the framework structure. sciopen.com
Form Supramolecular Assemblies: Beyond coordination bonds, the aromatic rings of the ligand can participate in non-covalent interactions like π-π stacking. These interactions are fundamental to the field of supramolecular chemistry and can be used to guide the self-assembly of discrete, complex architectures with applications in sensing and molecular recognition. rsc.orgnih.gov
Future work in this area will involve exploring the coordination chemistry of this compound with a wide range of metal ions. The synthesis of new MOFs and CPs using this ligand as a building block could lead to materials with novel topologies and enhanced performance in areas such as catalysis, luminescence, and drug delivery. nih.govnih.gov
Table 1: Potential Metal Ions and Linkers for Hybrid System Integration This table is interactive and showcases hypothetical combinations for creating novel multi-component systems based on the this compound scaffold.
| Metal Ion Source | Co-Linker Type | Potential Application |
|---|---|---|
| Zinc Nitrate | Terephthalic Acid | Gas Storage (H₂, CO₂) |
| Copper Acetate | 1,3,5-Benzenetricarboxylic Acid | Heterogeneous Catalysis |
| Lanthanide Chloride | None (Self-Assembly) | Luminescent Sensor |
| Platinum Chloride | Dicarboxylate Ligands | Supramolecular Cages |
Advanced In Silico Screening for Material Discovery
The number of possible derivatives that can be synthesized from the this compound scaffold is immense. Synthesizing and testing each one is impractical. Advanced in silico screening, or virtual screening, offers a powerful computational alternative to navigate this vast chemical space efficiently. nih.gov By creating virtual libraries of candidate molecules and predicting their properties using computational methods, researchers can prioritize the most promising compounds for synthesis, saving significant time and resources. nih.govmdpi.com
A typical workflow for the in silico discovery of new materials based on this scaffold would involve:
Virtual Library Generation: A large and diverse library of virtual compounds is created by computationally modifying the parent structure. This involves adding a wide range of substituents at the bromine position and other accessible sites on the phenyl rings.
Property Prediction: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate key electronic and photophysical properties, including HOMO/LUMO energies, absorption spectra, and charge mobility. For biological applications, molecular docking simulations can predict the binding affinity of the compounds to a specific protein target. nih.gov
Candidate Prioritization: The virtual compounds are ranked based on the predicted properties. The top-ranked candidates, those with the most promising characteristics for a given application, are selected for synthesis and experimental validation.
This computational approach is particularly valuable for discovering materials with complex or difficult-to-predict properties. High-throughput computational screening has already been successfully applied to discover novel 2D magnetic materials from existing databases, demonstrating its power in materials science. dtu.dk Applying these methods to a custom-designed library of this compound derivatives could rapidly identify lead candidates for applications ranging from organic electronics to medicinal chemistry.
Table 2: Example of a Virtual Screening Library Design This interactive table illustrates a small subset of a virtual library that could be generated from the this compound core for computational screening.
| Parent Scaffold | Modification Site | Virtual Substituent (R-group) | Target Property for Screening |
|---|---|---|---|
| This compound | C4 of Bromophenyl | -CN | Low LUMO Energy (Electron Acceptor) |
| This compound | C4 of Bromophenyl | -N(CH₃)₂ | High HOMO Energy (Electron Donor) |
| This compound | C4 of Bromophenyl | -Thiophene | Charge Transport (Organic Semiconductor) |
| This compound | C4 of Bromophenyl | -Pyrene | Blue Emission (OLED) |
Development of High-Throughput Synthetic Methodologies
To realize the potential identified through rational design and in silico screening, efficient and robust synthetic methods are required. The development of high-throughput synthetic methodologies allows for the rapid, parallel synthesis of large libraries of compounds for experimental testing. nih.gov This approach bridges the gap between computational prediction and real-world application.
The this compound structure is ideally suited for high-throughput synthesis. The presence of the aryl bromide is the key, as it is a reliable reaction handle for modern cross-coupling chemistry. Methodologies that can be adapted for high-throughput synthesis of derivatives include:
Parallel Suzuki Coupling: This reaction can be performed in multi-well plates, allowing for the coupling of the scaffold with hundreds of different boronic acids simultaneously to create a large library of diarylpyridine derivatives. nih.gov
Automated Synthesis Platforms: Robotic systems can automate the repetitive tasks of reagent dispensing, heating, and purification, further accelerating the synthesis of compound libraries. nih.gov
Combinatorial Chemistry: Using mix-and-split or other combinatorial techniques, vast numbers of compounds can be generated, enabling the exploration of a wide chemical space to identify hits for a particular function. youtube.com
Future research will focus on optimizing reaction conditions for these high-throughput approaches to ensure high yields and purities across a diverse range of substrates. The development of standardized protocols for the parallel synthesis and purification of this compound derivatives will be essential for creating the compound collections needed to fuel discovery pipelines in drug development and materials science. chemrxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
